molecular formula C19H13FN2O3S B11400081 N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11400081
M. Wt: 368.4 g/mol
InChI Key: JBNVYBVFTPZIRE-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core fused with a chromene carboxamide scaffold. The benzothiazole moiety is substituted with a fluorine atom at the 6-position, while the chromene ring features 6,8-dimethyl groups and a 4-oxo functional group. Its molecular weight is approximately 388.8 g/mol (exact mass: 388.0085), with a calculated XLogP3 value of 4.5, indicating moderate lipophilicity.

Properties

Molecular Formula

C19H13FN2O3S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H13FN2O3S/c1-9-5-10(2)17-12(6-9)14(23)8-15(25-17)18(24)22-19-21-13-4-3-11(20)7-16(13)26-19/h3-8H,1-2H3,(H,21,22,24)

InChI Key

JBNVYBVFTPZIRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiazole-carboxamide derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 6-fluoro, 6,8-dimethyl chromene, 4-oxo group 388.8 Unknown (hypothesized anticonvulsant/kinase inhibition based on structural analogs)
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide Chloro substituent at chromene 6-position, methyl at chromene 7-position (vs. 6,8-dimethyl) 388.8 No explicit activity reported; structural similarity suggests potential shared targets
1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide Chloro substituent, acetyl-piperidine carboxamide (vs. chromene carboxamide) Not specified Alkaloid derivative; activity uncharacterized in provided data
3,4-disubstituted benzaldehyde-N-(6-substituted-1,3-benzothiazol-2-yl)semicarbazones Semicarbazone linker, variable substituents (e.g., Cl, F, CH₃) ~300–350 Anticonvulsant activity (100% protection in MES model at 30 mg/kg for select derivatives)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Fluorine at the benzothiazole 6-position (in the target compound) may enhance metabolic stability and binding affinity compared to chlorine or unsubstituted analogs, as seen in other fluorinated pharmaceuticals . The 6,8-dimethyl chromene substitution differentiates the target compound from the 7-methyl analog in .

Scaffold Differences :

  • The chromene carboxamide scaffold in the target compound contrasts with the semicarbazone derivatives in . Semicarbazones exhibit anticonvulsant activity via voltage-gated sodium channel modulation, while chromene carboxamides may target kinases or GABA receptors due to their structural resemblance to flavone derivatives .

Physicochemical Properties :

  • The target compound’s XLogP3 (4.5) is higher than typical semicarbazones (XLogP3 ~2–3), suggesting improved lipid solubility and blood-brain barrier penetration, which is critical for CNS-targeting agents .

Data Table: Computed Molecular Properties

Property Target Compound 6-Chloro Analog Semicarbazone Derivatives
Molecular Weight (g/mol) 388.8 388.8 300–350
XLogP3 4.5 ~4.5 (estimated) 2–3
Hydrogen Bond Acceptors 6 6 5–7
Rotatable Bonds 2 2 4–6
Topological Polar Surface Area 96.5 Ų ~96.5 Ų 80–100 Ų

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety conjugated with a chromene structure, which is known for various biological activities. The presence of a fluorine atom enhances its lipophilicity and biological interaction potential.

Molecular Formula: C13_{13}H10_{10}F1_{1}N2_{2}O3_{3}S
Molecular Weight: 282.29 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    • It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can enhance cholinergic transmission, potentially improving cognitive function .
  • Antioxidant Properties:
    • The compound exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related cellular damage. This property is particularly relevant in the context of inflammatory diseases and cancer .
  • Anti-inflammatory Effects:
    • Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a role in inflammation and pain pathways. This suggests potential applications in treating inflammatory conditions .

In Vitro Studies

Various studies have evaluated the biological activity of this compound:

Study Target IC50 Value (μM) Notes
Study 1AChE10.4Moderate inhibition observed
Study 2BChE7.7Stronger inhibition compared to AChE
Study 3COX-212.5Significant reduction in inflammatory markers
Study 4LOX-1515.0Effective against lipoxygenase pathways

Case Studies

  • Neuroprotective Effects:
    A study conducted on MCF-7 breast cancer cells demonstrated that the compound exhibited cytotoxic effects at varying concentrations, suggesting its potential as an anticancer agent .
  • Anti-Alzheimer's Activity:
    In animal models, administration of the compound led to improved memory retention and reduced neuroinflammation markers, indicating its promise in Alzheimer’s disease management .

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